molecular formula C11H8BrNO2 B101661 1-(Bromomethyl)-4-nitronaphthalene CAS No. 16855-41-7

1-(Bromomethyl)-4-nitronaphthalene

Cat. No.: B101661
CAS No.: 16855-41-7
M. Wt: 266.09 g/mol
InChI Key: SJOQNSWOKVTGMG-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-nitronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromomethyl group at the first position and a nitro group at the fourth position of the naphthalene ring

Preparation Methods

The synthesis of 1-(Bromomethyl)-4-nitronaphthalene typically involves the bromination of 4-nitronaphthalene. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions . This method ensures selective bromination at the benzylic position, yielding this compound with high purity.

Chemical Reactions Analysis

1-(Bromomethyl)-4-nitronaphthalene undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate, chromium trioxide in acetic acid.

Scientific Research Applications

1-(Bromomethyl)-4-nitronaphthalene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-nitronaphthalene primarily involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, influences the reactivity of the compound by stabilizing intermediates formed during chemical reactions .

Comparison with Similar Compounds

1-(Bromomethyl)-4-nitronaphthalene can be compared with other similar compounds such as:

  • 1-(Bromomethyl)-2-nitronaphthalene
  • 1-(Bromomethyl)-3-nitronaphthalene
  • 1-(Bromomethyl)-5-nitronaphthalene

These compounds share similar structural features but differ in the position of the nitro group on the naphthalene ring. The position of the nitro group can significantly influence the reactivity and properties of the compound. For instance, the electronic effects and steric hindrance vary depending on the nitro group’s position, leading to differences in reaction rates and product distributions .

Properties

IUPAC Name

1-(bromomethyl)-4-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c12-7-8-5-6-11(13(14)15)10-4-2-1-3-9(8)10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOQNSWOKVTGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00508839
Record name 1-(Bromomethyl)-4-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16855-41-7
Record name 1-(Bromomethyl)-4-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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